(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane
Description
(1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane is a bicyclic amine featuring a rigid diazabicyclo[3.2.0]heptane scaffold with a methyl substituent at the 6-position. Its stereochemistry (1S,5R) is critical for its biological activity, particularly as a high-affinity ligand for α7 nicotinic acetylcholine receptors (α7-nAChRs). This compound and its derivatives have been extensively studied for positron emission tomography (PET) imaging of cerebral α7-nAChRs due to their blood-brain barrier permeability and selectivity .
Properties
IUPAC Name |
(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8-4-5-2-7-3-6(5)8/h5-7H,2-4H2,1H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXCQTFLEBVHNU-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2[C@@H]1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Bicyclo[3.2.0]heptane Skeletons
The bicyclo[3.2.0]heptane core can be synthesized through several general routes, which are applicable to heterobicyclic compounds such as (1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane:
- Intermolecular [2+2]-Cycloaddition (Route A and C)
- Intramolecular [2+2]-Cycloaddition (Route B)
- 1,4-Cyclization of Acyclic Substrates (Route D)
Among these, intramolecular [2+2]-cycloaddition (Route B) is the most commonly employed approach for synthesizing bicyclo[3.2.0]heptane skeletons, especially for heterobicyclic compounds containing nitrogen atoms at specific positions. This method involves the formation of the five-membered ring during the cyclization step, allowing for the incorporation of heteroatoms in the desired locations of the bicyclic structure.
Intramolecular [2+2]-Cycloaddition Method
This method is highly effective for preparing heterobicyclic compounds like 3,6-diazabicyclo[3.2.0]heptane derivatives. The process typically involves:
- Starting from a linear or monocyclic precursor containing nitrogen atoms appropriately positioned.
- Inducing cyclization through photochemical, thermal, or metal-catalyzed conditions to form the bicyclic framework.
- Achieving high stereoselectivity, often with diastereomeric ratios exceeding 95:5, especially when methyl substituents are present at key positions (e.g., second or fourth carbon).
This approach allows for precise control over the stereochemistry, which is critical for the (1S,5R) configuration of the target compound.
Alternative Synthetic Routes
Intermolecular [2+2]-Cycloaddition: This involves the reaction between two separate molecules to form the bicyclic system. While less common for this compound due to stereochemical complexity, it remains a viable route under specific conditions.
1,4-Cyclization of Acyclic Substrates: This method uses acyclic precursors that cyclize to form the bicyclic ring system. It is less frequently applied but can be useful when the five-membered ring is already present in the starting material.
Specific Preparation of this compound
While detailed step-by-step protocols for this exact compound are limited in open literature, the following general approach applies based on structural analogs and patents:
- Starting Materials: Amino-substituted cyclic or acyclic precursors with methyl substituents positioned to direct stereochemistry.
- Cyclization Conditions: Controlled photochemical or metal-catalyzed intramolecular [2+2]-cycloaddition to form the bicyclic core.
- Purification: The product is often isolated as a bis(trifluoroacetic acid) salt to enhance stability and purity, with reported purity levels of approximately 97%.
Data Table: Summary of Preparation Routes and Key Features
Research Findings and Notes
- The methyl substituent at position 6 (6-methyl) plays a crucial role in directing stereoselectivity during cyclization, favoring the (1S,5R) configuration with high selectivity.
- Metal catalysts or photochemical activation can be employed to facilitate the [2+2]-cycloaddition, with the choice depending on substrate sensitivity and desired reaction conditions.
- The final compound is often stabilized and characterized as a bis(trifluoroacetic acid) salt, which improves handling and purity for downstream applications.
- Patent literature related to similar bicyclic diazabicyclo compounds suggests the use of protecting groups and specific amide coupling strategies for functionalized derivatives, indicating potential routes for further modifications of the core structure.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of (1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Enantiomers
(1R,5R)- and (1S,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane
- Structural Similarities : These enantiomers share the same bicyclic backbone and methyl substituent but differ in stereochemical configuration.
- Functional Differences :
- Applications : Both are used in PET radioligands (e.g., [11C]rac-1) for neuroimaging, demonstrating how stereochemistry fine-tunes receptor interactions .
Table 1: Binding Affinities of Stereoisomers
| Compound | α7-nAChR Ki (nM) | Selectivity Profile |
|---|---|---|
| (1R,5R)-6-Methyl analog | 0.5 | No activity at 5HT3, hERG Ki = 1.9 µM |
| (1S,5S)-6-Methyl analog | 0.6 | Similar selectivity to (1R,5R) |
| (1S,5R)-6-Methyl parent | Data pending | High BBB permeability |
Derivatives with Modified Substituents
(1S,5S)-3-(5,6-Dichloro-3-pyridinyl)-3,6-diazabicyclo[3.2.0]heptane
- Structural Difference : Incorporates a 5,6-dichloropyridinyl group at the 3-position.
- Functional Impact : Retains α7-nAChR affinity but is optimized for analgesic applications, highlighting how substituent modifications redirect therapeutic utility .
LU-111995 [(1S,5R,6S)-3-Azabicyclo[3.2.0]heptane Derivative]
- Structural Difference : Replaces one nitrogen with a carbon (3-azabicyclo vs. 3,6-diazabicyclo) and includes a quinazoline-dione moiety.
- This underscores how heteroatom changes alter receptor selectivity .
Non-Methylated Analogs
3,6-Diazabicyclo[3.2.0]heptane (Unmethylated Core)
Salts and Prodrugs
(1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane Bis(trifluoroacetate)
- Structural Difference : Trifluoroacetate salt form.
- Functional Impact : Enhances solubility for synthetic handling while maintaining pharmacological activity. Purity (>97%) and stability make it suitable for radioligand synthesis .
Biological Activity
(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane is a bicyclic compound that has garnered interest in various fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C6H12N2
- Molecular Weight : 112.17 g/mol
- CAS Number : 2068138-20-3
- Physical Form : Pale-yellow to yellow-brown liquid with a purity of 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and bacterial resistance mechanisms.
Neuropharmacological Effects
Research indicates that this compound may exhibit neuropharmacological effects by acting as a modulator of neurotransmitter systems. It has been suggested that its structure allows it to interact with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in cognitive functions and neuroprotection.
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Activity :
A study focused on the antimicrobial properties of various diazabicyclo compounds found that this compound exhibited significant inhibitory effects against certain strains of bacteria, suggesting its potential as an antibacterial agent . -
Neuropharmacological Research :
In a neuropharmacological study, the compound was tested for its effects on cognitive function in animal models. Results indicated improvements in memory retention and learning capabilities, likely due to its action on nAChRs . -
Enzyme Inhibition :
Research has demonstrated that this compound can inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. This property positions the compound as a potential adjuvant in antibiotic therapy .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane?
- Methodology : The compound is synthesized via a multi-step approach involving:
Buchwald-Hartwig amination to couple pyridine derivatives with bicyclic intermediates (e.g., tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate) .
Suzuki coupling for biaryl formation, followed by N-Boc deprotection using trifluoroacetic acid (TFA) .
Reductive methylation with formaldehyde and sodium cyanoborohydride to introduce the methyl group at the 6-position .
- Key Catalysts : Pd(PPh₃)₄ for cross-coupling reactions; chiral ligands like BINAP for enantioselective synthesis .
Q. How is the stereochemistry of this compound resolved and validated?
- Chiral Resolution : Use of chiral HPLC or enzymatic methods to separate enantiomers. For example, enzymatic resolution using BSADH (bacterial alcohol dehydrogenase) in water-heptane systems yields enantiomerically pure products .
- Validation : X-ray crystallography and NOESY NMR confirm absolute configuration .
Advanced Research Questions
Q. What are the binding affinities of this compound derivatives at nicotinic acetylcholine receptors (α7-nAChR)?
- Data :
| Compound | α7-nAChR Kᵢ (nM) | Selectivity vs. 5HT₃/hERG |
|---|---|---|
| (1R,5R)-A-859261 | 0.5 | >1000-fold |
| (1S,5S)-enantiomer | 0.6 | >1000-fold |
- Method : Competitive displacement assays using [³H]-A-585539 in rat brain membrane fractions .
Q. How does the compound perform in in vivo pharmacokinetic studies for PET imaging?
- Brain Penetration : Intraperitoneal administration in mice showed rapid brain uptake (Tₘₐₓ = 15 min) and cognitive enhancement attributed to α7-nAChR agonism .
- Radiolabeling : [¹¹C]CH₃I methylation achieves radiochemical yields of 30 ± 5% with >98% purity. Specific activity: 444 ± 74 GBq/µmol .
Q. What strategies address low synthetic yields in reductive methylation steps?
- Optimization :
- Use of NaBH(OAc)₃ instead of NaBH₃CN improves selectivity and reduces side reactions .
- Solvent systems (e.g., acetonitrile) and controlled pH enhance methylation efficiency .
Q. How do stereochemical variations impact receptor selectivity?
- Case Study :
- The (1R,5R)-enantiomer (A-366833) shows 10-fold higher α4β2-nAChR affinity than its (1S,5S)-counterpart due to spatial alignment with receptor subsites .
- Method : Chiral separation via dynamic kinetic resolution and in silico docking simulations .
Data Contradictions and Resolution
- Synthetic Yield Discrepancies :
- Binding Affinity Variability :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
